4-(Pentafluoroethyl)benzylamine

Übersicht

Beschreibung

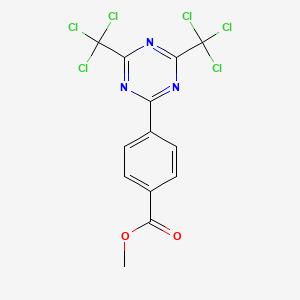

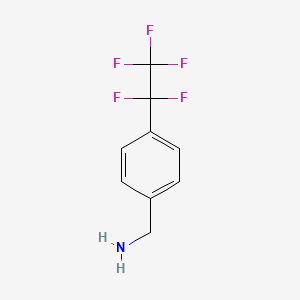

4-(Pentafluoroethyl)benzylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties12. It is a derivative of benzylamine, a common organic compound, with a pentafluoroethyl group attached to it2. This modification has led to its application in various fields, including medicinal chemistry, materials science, and organic synthesis2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Pentafluoroethyl)benzylamine. However, it’s worth noting that the compound is commercially available and used for research purposes12.Molecular Structure Analysis

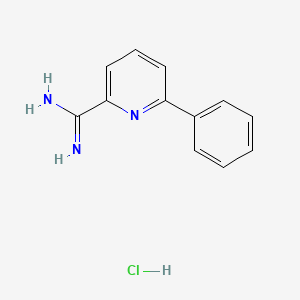

The molecular formula of 4-(Pentafluoroethyl)benzylamine is C9H8F5N1. The InChI code is 1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H21.

Chemical Reactions Analysis

While specific chemical reactions involving 4-(Pentafluoroethyl)benzylamine are not available, the compound is part of the pentafluorinated compounds family2. These compounds have been used in various applications, such as quantitatively liberating oxygen from oxides and silicates for isotopic analysis2.

Physical And Chemical Properties Analysis

The molecular weight of 4-(Pentafluoroethyl)benzylamine is 225.16 g/mol12. The purity of the commercially available compound is typically around 95%1.Wissenschaftliche Forschungsanwendungen

Oxygen Extraction from Oxides and Silicates

A technique developed using bromine pentafluoride, related to the chemical family of pentafluorinated compounds like 4-(Pentafluoroethyl)benzylamine, showcases its utility in quantitatively liberating oxygen from oxides and silicates for isotopic analysis. This method has proven to yield consistent and accurate oxygen amounts from analyzed rocks and minerals, offering a safer and more efficient alternative to traditional reduction techniques. This advancement is crucial for geological and environmental studies, allowing for precise isotopic composition analysis with decreased systematic errors (Clayton & Mayeda, 1963).

Synthesis of Amino Acid Mimetics

The synthesis of trisubstituted imidazoles via palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes demonstrates the compound's role in creating optically active amino acid mimetics with a C-terminal imidazole. This process, involving compounds structurally related to 4-(Pentafluoroethyl)benzylamine, highlights its application in medicinal chemistry, offering pathways to novel therapeutic agents with enhanced biological activity and stability (Zaman, Kitamura Mitsuru, & Abell, 2005).

Enhancing Photovoltaic Cell Efficiency

Benzylamine, a compound in the same functional group family as 4-(Pentafluoroethyl)benzylamine, has been used to improve the moisture-resistance and electronic properties of perovskite films in solar cells. This application not only enhances the efficiency of photovoltaic cells but also significantly extends their operational lifespan, showcasing the potential of related compounds in renewable energy technologies (Wang et al., 2016).

Development of Human Histamine H3 Receptor Antagonists

Research involving 4-(Aminoalkoxy)benzylamines has led to the discovery of potent human histamine H3 receptor antagonists, indicating the compound's importance in developing new treatments for neurological disorders. This application underscores the therapeutic potential of compounds within the benzylamine class, including 4-(Pentafluoroethyl)benzylamine, in addressing complex health conditions (Apodaca et al., 2003).

Catalytic Applications

The catalytic intramolecular hydroamination of unactivated olefins with secondary alkylamines, utilizing benzyl-2,2-diphenyl-4-pentenylamine as a precursor, highlights the catalytic versatility of benzylamine derivatives. This research points to the potential applications of 4-(Pentafluoroethyl)benzylamine in synthetic chemistry, particularly in the synthesis of complex organic molecules and enhancing reaction efficiencies (Bender & Widenhoefer, 2005).

Safety And Hazards

The compound is labeled as an irritant and should be handled in a well-ventilated place3. Suitable protective clothing should be worn to avoid contact with skin and eyes3. Formation of dust and aerosols should be avoided3.

Zukünftige Richtungen

The unique properties of 4-(Pentafluoroethyl)benzylamine have led to its application in various fields, including medicinal chemistry, materials science, and organic synthesis2. Its potential applications in synthetic chemistry, particularly in the synthesis of complex organic molecules and enhancing reaction efficiencies, point to its future directions2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKERQTORZIQKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563889 | |

| Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pentafluoroethyl)benzylamine | |

CAS RN |

128273-62-1 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128273-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)